molecular formula C15H17N5O B2699489 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189434-60-2

8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2699489
CAS No.: 2189434-60-2
M. Wt: 283.335
InChI Key: RQMVNXQQMUHEGW-UHFFFAOYSA-N
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Description

This compound is a bicyclic tertiary amine with a pyridine-2-carbonyl group at the 8-position and a 1H-1,2,3-triazole substituent at the 3-position of the azabicyclo[3.2.1]octane scaffold.

Properties

IUPAC Name

pyridin-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(14-3-1-2-6-16-14)20-11-4-5-12(20)10-13(9-11)19-8-7-17-18-19/h1-3,6-8,11-13H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMVNXQQMUHEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Pyridine-2-carbonyl Group: This step involves the acylation of the bicyclic core using pyridine-2-carbonyl chloride under basic conditions.

    Formation of the 1H-1,2,3-Triazole Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the CuAAC reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced bicyclic structures.

    Substitution: Formation of substituted pyridine or triazole derivatives.

Scientific Research Applications

8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, focusing on substituent variations, molecular properties, and synthetic methodologies:

Table 1: Structural and Physicochemical Comparisons

Compound Name 3-Position Substituent 8-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound 1H-1,2,3-triazol-1-yl Pyridine-2-carbonyl C₁₆H₁₅N₅O 293.33 Unique pyridine-carbonyl linkage N/A
3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane (BK71663) 1H-1,2,3-triazol-1-yl 3-(Trifluoromethyl)benzoyl C₁₇H₁₇F₃N₄O 350.34 Enhanced lipophilicity (CF₃ group)
8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,3-triazol-1-yl Cyclopropanecarbonyl C₁₃H₁₆N₄O 260.30 Compact acyl group; potential metabolic stability
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl 2-Bromophenylsulfonyl C₁₅H₁₇BrN₄O₂S 397.29 Sulfonamide group; bromine enhances halogen bonding
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride 2-Pyridinylsulfanyl Unsubstituted (protonated amine) C₁₁H₁₅N₃S·HCl 273.78 Thioether linkage; hydrochloride salt for solubility
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane 4-Isopropylphenoxy Pyrazole sulfonamide C₂₀H₂₆N₄O₃S 402.51 Sulfonamide-based SAR optimization

Key Observations :

Substituent Diversity at the 8-Position: The target compound’s pyridine-2-carbonyl group distinguishes it from analogs with benzoyl (e.g., BK71663 ), sulfonyl (e.g., bromophenylsulfonyl ), or cyclopropanecarbonyl groups. The pyridine moiety may enhance binding to nicotinic or kinase targets due to its aromatic nitrogen.

Triazole vs. Other Heterocycles at the 3-Position :

  • The 1H-1,2,3-triazol-1-yl group in the target compound is less common than 1,2,4-triazol-1-yl (e.g., ) or pyridinylsulfanyl substituents. The 1,2,3-triazole’s smaller size and hydrogen-bonding capacity may influence target selectivity.

Synthetic Methodologies :

  • Many analogs (e.g., ) are synthesized via sulfonylation or acylation of a bicyclic amine intermediate under GP4 or similar protocols. The target compound likely follows analogous routes, with pyridine-2-carboxylic acid as the acylating agent.

Physicochemical Properties :

  • The trifluoromethyl group in BK71663 increases lipophilicity (clogP ~3.5 predicted), whereas the target compound’s pyridine-carbonyl group may balance hydrophilicity and aromatic interactions.

Biological Activity

The compound 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclic family, known for its diverse biological activities. This article explores the biological activity and pharmacological potential of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that integrates triazole chemistry with azabicyclic frameworks. The compound's structure features a pyridine ring, a triazole moiety, and an azabicyclic core, which contribute to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.02 to 74.28 μM against various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer) . The incorporation of the triazole moiety into the azabicyclic structure may enhance its cytotoxic effects.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-710
Compound BHT-2915
Compound CMOLT-420

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has been documented against various bacterial strains. For example, a related triazole compound showed minimum inhibitory concentration (MIC) values of 0.0156 mg/mL against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (mg/mL)
Compound DB. cereus0.0156
Compound EE. coli0.03125
Compound FP. aeruginosa0.0625

Anti-inflammatory Properties

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising target for managing inflammation . Compounds resembling the structure of our target compound have shown low nanomolar inhibitory activity on NAAA, indicating that similar derivatives may possess anti-inflammatory effects.

Case Studies

Several studies have explored the biological activity of triazole-containing compounds:

  • Anticancer Study : A study by Gholampour et al. synthesized new triazole derivatives and tested their anticancer activity on multiple cell lines, finding significant cytotoxicity at low concentrations .
  • Antimicrobial Study : Research conducted by Souza et al. demonstrated that specific triazole derivatives exhibited considerable antimicrobial activity against resistant bacterial strains .
  • Inflammation Management : A study focused on pyrazole azabicyclo[3.2.1]octanes highlighted their potential as NAAA inhibitors with promising pharmacokinetic profiles .

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